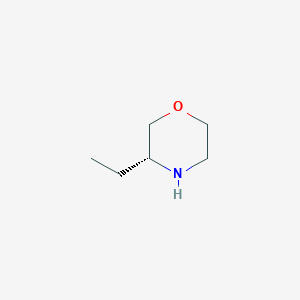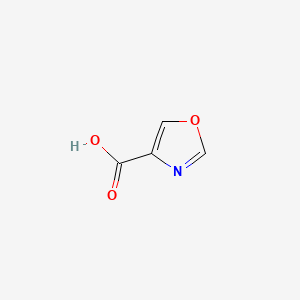
丁基-α-D-吡喃葡萄糖苷
描述
Butyl-a-D-glucopyranoside is a type of alkyl glucoside, which is a non-ionic surfactant. These compounds are known for their amphipathic nature, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This characteristic makes them useful in various applications, including cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins .
科学研究应用
Butyl-a-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is used in the study of membrane proteins and other biological molecules.
Medicine: It is used as a drug carrier and in the formulation of pharmaceutical products.
Industry: It is used in the production of cleaning products, food, and cosmetics
作用机制
Target of Action
Butyl-a-D-glucopyranoside is a versatile carbohydrate derivative that is extensively employed in the field of biomedicine . It functions as a non-ionic surfactant, playing a significant role in enhancing solubility and stability in drug formulations .
Mode of Action
The interaction of Butyl-a-D-glucopyranoside with its targets primarily involves enhancing the solubility and stability of drug formulations . This compound is synthesized via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Biochemical Pathways
Butyl-a-D-glucopyranoside affects the biochemical pathways involved in drug delivery systems, biotechnological explorations, and pharmaceutical analysis . It is synthesized via reverse hydrolysis or by transglucosylation reactions . The enzyme-catalyzed reactions under mild conditions have gained considerable attention due to their regio- and stereo-selectivity .
Pharmacokinetics
It is known that this compound plays a significant role in enhancing the solubility and stability of drug formulations , which could indirectly influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Butyl-a-D-glucopyranoside’s action primarily involve enhancing the therapeutic potential of drugs . This enhancement can render it invaluable in the treatment of numerous ailments, encompassing cancer, diabetes, and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of Butyl-a-D-glucopyranoside can be influenced by various environmental factors. For instance, the synthesis of this compound involves non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . These factors can significantly impact the compound’s action and its overall effectiveness.
生化分析
Biochemical Properties
Butyl-a-D-glucopyranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
Butyl-a-D-glucopyranoside has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Butyl-a-D-glucopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl-a-D-glucopyranoside change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Butyl-a-D-glucopyranoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Butyl-a-D-glucopyranoside is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Butyl-a-D-glucopyranoside is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Butyl-a-D-glucopyranoside and any effects on its activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl-a-D-glucopyranoside typically involves the reaction of glucose with butanol. This process can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the presence of specific co-solvents to enhance the yield .
Industrial Production Methods: Industrial production of butyl-a-D-glucopyranoside may involve similar enzymatic processes but on a larger scale. The use of engineered enzymes and optimized reaction conditions can significantly improve the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Butyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
相似化合物的比较
- Octyl-a-D-glucopyranoside
- Decyl-a-D-glucopyranoside
- Hexyl-a-D-glucopyranoside
Comparison: Butyl-a-D-glucopyranoside is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant. Compared to its longer-chain counterparts like octyl-a-D-glucopyranoside and decyl-a-D-glucopyranoside, butyl-a-D-glucopyranoside may offer different solubility and stability characteristics, which can be advantageous in specific applications .
属性
IUPAC Name |
2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559779 | |
| Record name | Butyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25320-93-8 | |
| Record name | Butyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



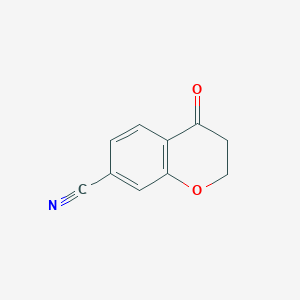
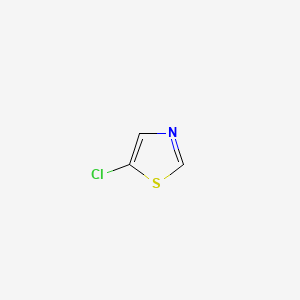
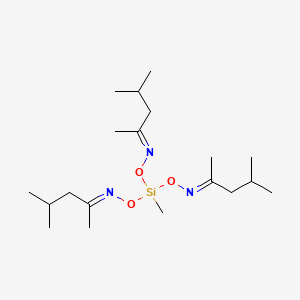
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)
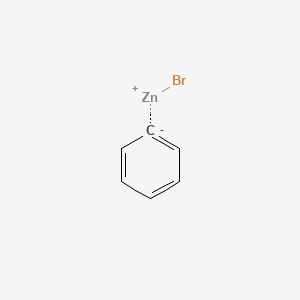

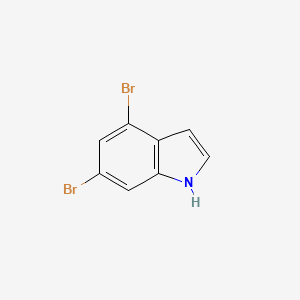
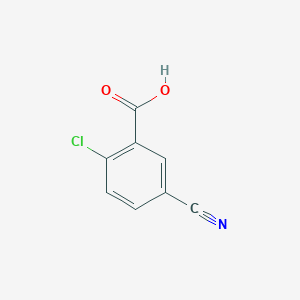

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
